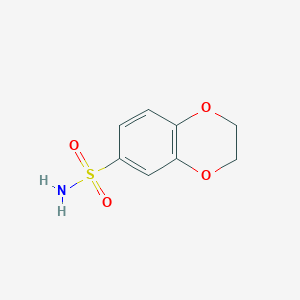

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMPULWQGDEOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377852 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90222-81-4 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90222-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1,4 Benzodioxine 6 Sulfonamide

Established Synthetic Routes to the 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Core

The foundational structure of this compound is typically assembled through a direct sulfonylation of the corresponding amine.

Condensation Reactions Involving 2,3-Dihydro-1,4-benzodioxin-6-amine and Sulfonyl Chlorides

The primary and most established method for synthesizing the this compound core involves the condensation reaction between 2,3-dihydro-1,4-benzodioxin-6-amine (also known as 1,4-benzodioxan-6-amine) and various substituted or unsubstituted sulfonyl chlorides. researchgate.netresearchgate.net This reaction forms the sulfonamide bond (-SO₂NH-) that characterizes the parent compound.

The general procedure involves suspending 2,3-dihydro-1,4-benzodioxin-6-amine in an aqueous or organic solvent. scielo.brnih.gov An appropriate base is added to facilitate the reaction, followed by the slow addition of the desired alkyl or aryl sulfonyl chloride. researchgate.net This approach has been successfully used to synthesize a range of parent sulfonamides, which serve as key intermediates for further derivatization. For instance, reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride yields N-(2,3-dihydrobenzo researchgate.netscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide. scielo.br Similarly, the use of benzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, and 4-fluorobenzene sulfonyl chloride leads to the formation of their corresponding N-(2,3-dihydro-1,4-benzodioxan-6-yl)benzenesulfonamides. nih.govresearchgate.netnih.gov

| Starting Amine | Sulfonyl Chloride | Resulting Sulfonamide Core |

| 2,3-Dihydro-1,4-benzodioxin-6-amine | 4-Methylbenzenesulfonyl chloride | N-(2,3-dihydrobenzo researchgate.netscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide scielo.br |

| 2,3-Dihydro-1,4-benzodioxin-6-amine | Benzenesulfonyl chloride | N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide researchgate.netresearchgate.net |

| 2,3-Dihydro-1,4-benzodioxin-6-amine | 4-Chlorobenzenesulfonyl chloride | N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide nih.gov |

| 2,3-Dihydro-1,4-benzodioxin-6-amine | 4-Fluorobenzene sulfonyl chloride | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the sulfonamide synthesis is highly dependent on the reaction conditions. Researchers have optimized various parameters to enhance both the yield and purity of the final product. Key factors include the choice of base, solvent, pH, and reaction time.

A common and effective condition involves using a 10% aqueous sodium carbonate (Na₂CO₃) solution to maintain a basic pH between 9 and 10. researchgate.netscielo.br This basic medium acts to deprotonate the amine, increasing its nucleophilicity towards the sulfonyl chloride. The reaction is typically carried out by stirring the mixture at room temperature for several hours (e.g., 3-5 hours) to ensure completion. scielo.br In other reported syntheses, dichloromethane (B109758) has been used as the solvent with triethylamine (B128534) serving as the base to maintain a pH of 8–9. nih.gov After the reaction is complete, the pH is adjusted to the acidic range (pH 1-2) using a strong acid like concentrated HCl, which facilitates the precipitation of the sulfonamide product. researchgate.netscielo.br This straightforward workup allows for the isolation of the product, which can then be washed with distilled water and air-dried, often yielding high purity and an 80% yield. scielo.br

Diversification Strategies via N-Substitution and Side Chain Modifications

The this compound core is a versatile platform for creating extensive libraries of novel compounds. Diversification is primarily achieved by introducing various substituents at the sulfonamide nitrogen.

Alkylation and Aralkylation Approaches at the Sulfonamide Nitrogen

N-substitution of the parent sulfonamide is a common strategy to introduce alkyl and aralkyl groups. This is typically achieved by reacting the N-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamide with various alkyl or aralkyl halides. researchgate.netnih.gov To facilitate this reaction, a strong base is required to deprotonate the sulfonamide nitrogen, forming a nucleophilic anion.

Commonly used bases include lithium hydride (LiH) or sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netresearchgate.netscielo.br The parent sulfonamide is dissolved in DMF, the base is added, and the mixture is stirred for a short period (e.g., 30 minutes) before the addition of the alkyl or aralkyl halide. researchgate.netscielo.br The reaction is then stirred for several hours at room temperature. scielo.br This method has been employed to synthesize a series of N-benzylated and N-ethylated sulfonamides by using benzyl (B1604629) chloride and ethyl iodide, respectively. researchgate.net A range of other alkyl and aralkyl halides have also been successfully used to generate diverse libraries of N-substituted derivatives. researchgate.netnih.gov

| Parent Sulfonamide | Alkylating/Aralkylating Agent | Base/Solvent | Resulting Product Class |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamides | Benzyl chloride | NaH / DMF | N-benzylated sulfonamides researchgate.net |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamides | Ethyl iodide | NaH / DMF | N-ethylated sulfonamides researchgate.net |

| N-(2,3-dihydrobenzo researchgate.netscielo.brdioxin-6-yl)-4-chlorobenzenesulfonamide | Various alkyl/aralkyl halides | Not specified | N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides nih.gov |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | Various alkyl/aryl halides | LiH / DMF | N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides researchgate.net |

Amidation and Acetamidation Reactions for Novel Analogues

Further functionalization can be achieved through reactions that introduce amide or acetamide (B32628) moieties. A notable synthetic route involves the reaction of the parent sulfonamide, such as N-(2,3-dihydrobenzo researchgate.netscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide, with various 2-bromo-N-(un/substituted-phenyl)acetamides. scielo.brscielo.br This reaction is mechanistically similar to the N-alkylation described previously.

The synthesis is performed in DMF with lithium hydride as the base. scielo.brresearchgate.net The sulfonamide is first activated by the base, followed by the addition of the 2-bromo-N-phenylacetamide electrophile. The reaction mixture is stirred for 3-4 hours, and upon completion, the product is precipitated by pouring the mixture onto crushed ice. scielo.br This strategy effectively attaches a side chain containing an acetamide group to the sulfonamide nitrogen, leading to the formation of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. scielo.br

| Parent Sulfonamide | Reagent | Base/Solvent | Product Class | Yield |

| N-(2,3-dihydrobenzo researchgate.netscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-(2,6-dimethylphenyl)acetamide | LiH / DMF | 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)- acetamide scielo.br | 80% |

| N-(2,3-dihydrobenzo researchgate.netscielo.brdioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-(3,4-dimethylphenyl)acetamide | LiH / DMF | 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(3,4-dimethylphenyl)- acetamide scielo.br | 80% |

Incorporation of Various Heterocyclic and Aromatic Substituents

The structural diversity of this compound derivatives is significantly expanded by incorporating a wide array of aromatic and heterocyclic moieties. This is achieved through the careful selection of the building blocks used in the synthetic steps.

The choice of the initial sulfonyl chloride (as described in section 2.1.1) dictates the nature of the aromatic substituent on the sulfur atom. Aryl sulfonyl chlorides bearing different substituents, such as methyl, chloro, and fluoro groups, have been used to introduce varied aromatic rings into the structure. scielo.brnih.govnih.gov

Further diversification comes from the N-substitution reactions (sections 2.2.1 and 2.2.2). The use of various substituted aralkyl halides or substituted N-phenylacetamides allows for the introduction of a second aromatic ring with a range of substitution patterns. researchgate.netscielo.br While the direct attachment of complex heterocyclic rings to the sulfonamide core is a subject of ongoing research, the existing methodologies provide a robust framework for creating derivatives with diverse electronic and steric properties through varied aromatic substitutions.

Exploration of Chiral Analogues and Stereoselective Synthetic Pathways

The synthesis of chiral 2,3-dihydro-1,4-benzodioxine derivatives, which can serve as precursors to chiral this compound analogues, has been approached through several innovative strategies. These methods are crucial for obtaining enantiomerically pure or enriched compounds, allowing for the investigation of stereoisomer-specific biological activities.

One of the most effective methods for obtaining chiral 2,3-dihydro-1,4-benzodioxane motifs is through the enzymatic kinetic resolution of racemic mixtures. rsc.orgnih.gov A notable example involves the use of engineered Candida antarctica lipase (B570770) B (CALB) for the enantioselective hydrolysis of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester. rsc.orgnih.gov This biocatalytic approach has demonstrated high efficiency, yielding products with excellent enantiomeric excess. rsc.orgnih.gov

In a specific study, mutants of CALB, such as A225F and A225F/T103A, were identified as highly effective catalysts for this resolution. rsc.orgnih.gov The reaction conditions were optimized to enhance the enantioselectivity, with the best results achieved at 30°C using n-butanol as a cosolvent. rsc.orgnih.gov Under these conditions, an optimal resolution with an enantiomeric excess of the substrate (e.e.s) of 97% and an enantiomeric ratio (E) of 278 was achieved at a 50 mM substrate concentration. rsc.orgnih.gov This method provides a viable route to chiral 1,4-benzodioxane-2-carboxylic acid, a versatile intermediate for the synthesis of more complex chiral analogues.

Table 1: Enzymatic Kinetic Resolution of 1,4-Benzodioxane-2-carboxylic acid methyl ester

| Enzyme Mutant | Cosolvent (n-butanol %) | Temperature (°C) | Substrate Conc. (mM) | Enantiomeric Excess (e.e.s %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| A225F/T103A | 20 | 30 | 50 | 97 | 278 |

Asymmetric catalysis represents another powerful tool for the synthesis of chiral 1,4-benzodioxanes. Palladium-catalyzed asymmetric intramolecular O-arylation reactions have been developed for the production of chiral 1,4-benzodioxanes with moderate to excellent enantioselectivity. nih.gov This method involves the cyclization of a chiral alcohol with a halogenated aromatic ring, guided by a chiral ligand on the palladium catalyst.

Furthermore, iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxine compounds has been shown to produce chiral 1,4-benzodioxanes. nih.gov These transition-metal-catalyzed reactions offer a direct approach to establishing the chiral centers in the dioxin ring system.

While the direct stereoselective synthesis of this compound has not been extensively reported, the synthesis of the achiral parent compound and its derivatives is well-established. scielo.br Typically, this involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride in an aqueous basic medium. scielo.br

A plausible strategy for the synthesis of chiral analogues would involve a multi-step sequence starting with a stereoselective synthesis of a chiral 2,3-dihydro-1,4-benzodioxane precursor, followed by functionalization at the 6-position. For instance, a chiral 2,3-dihydro-1,4-benzodioxan-6-amine could be synthesized and then reacted with a sulfonyl chloride to yield the desired chiral sulfonamide. This approach would require careful consideration of the reaction conditions to avoid racemization of the stereogenic centers.

Another potential route involves the use of chiral starting materials, such as optically active epoxides, which can react with a substituted catechol to form the chiral 2,3-dihydro-1,4-benzodioxine ring. Subsequent sulfonation or introduction of a sulfonamide group at the 6-position would then lead to the final chiral product.

The exploration of these stereoselective synthetic pathways is crucial for accessing a diverse range of chiral analogues of this compound. The availability of these enantiomerically pure compounds will enable detailed structure-activity relationship studies and the identification of stereoisomers with optimized therapeutic potential.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide by mapping its proton environment. While direct experimental data for the parent sulfonamide is not widely published, a detailed spectral interpretation can be reliably predicted based on data from closely related derivatives, such as N-(2,3-dihydrobenzo scielo.brresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide. scielo.br

The ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the three main parts of the molecule: the aromatic protons of the benzodioxine ring, the aliphatic protons of the dihydrodioxine ring, and the protons of the sulfonamide group.

Aromatic Region: The three protons on the benzene (B151609) ring (H-5, H-7, and H-8) typically appear in the downfield region, from approximately 6.8 to 7.4 ppm. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the sulfonyl group and the dioxine ring oxygen atoms. The H-5 proton is expected to be a doublet, the H-7 a doublet of doublets, and the H-8 a doublet. scielo.br

Aliphatic Region: The four protons of the two methylene (B1212753) (-CH₂-) groups in the dihydrodioxine ring (H-2 and H-3) are chemically equivalent and are expected to produce a singlet or a narrow multiplet around 4.2-4.3 ppm. scielo.brscirp.org

Sulfonamide Protons: The two protons of the primary sulfonamide group (-SO₂NH₂) are anticipated to appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 | ~7.35 | d (doublet) |

| H-7 | ~7.25 | dd (doublet of doublets) |

| H-8 | ~6.90 | d (doublet) |

| -OCH₂CH₂O- (H-2, H-3) | ~4.28 | s (singlet) |

| -SO₂NH₂ | Variable | br s (broad singlet) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum provides a characteristic fingerprint of the molecule.

The expected IR spectrum would show prominent absorption bands confirming the presence of the sulfonamide, aromatic, and ether functionalities. Analysis of related sulfonamide-bearing benzodioxane derivatives reveals characteristic peaks that can be assigned with high confidence. scielo.brresearchgate.net

Sulfonamide Group (-SO₂NH₂): This group is identified by several distinct bands. Two sharp peaks corresponding to the N-H symmetric and asymmetric stretching vibrations are expected in the 3250-3350 cm⁻¹ region. Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl group typically appear near 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. rsc.org

Aromatic Ring: The presence of the benzene ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. scielo.br

Dihydrodioxine Ring: The aliphatic C-H stretching of the methylene groups is expected just below 3000 cm⁻¹. The C-O-C ether linkages will produce strong stretching bands, typically in the 1200-1280 cm⁻¹ range. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3350 - 3250 |

| N-H Bending | ~1580 | |

| S=O (Sulfonyl) | Asymmetric Stretch | 1370 - 1330 |

| Symmetric Stretch | 1180 - 1150 | |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| C-O-C (Ether) | Asymmetric Stretch | 1280 - 1200 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of this compound through ionization and subsequent fragmentation of the molecule. The molecular formula of the compound is C₈H₉NO₄S, corresponding to a molecular weight of approximately 215.23 g/mol . nih.gov

In an electron ionization (EI-MS) experiment, the spectrum would be expected to show a molecular ion peak (M⁺) at m/z 215, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, 215.0252, further confirming the elemental composition. nih.gov

The fragmentation pattern provides clues to the molecular structure. Key fragmentation pathways for benzodioxane sulfonamides often involve the cleavage of the C-S and S-N bonds. researchgate.netresearchgate.net

Loss of the amino group (-NH₂) would result in a fragment at m/z 199.

Loss of the entire sulfonamide moiety (-SO₂NH₂) would lead to a fragment corresponding to the benzodioxane cation at m/z 135.

Cleavage of the C-S bond can yield a fragment ion for the sulfonamide group [SO₂NH₂]⁺ at m/z 80.

Fragmentation within the dihydrodioxine ring, such as the loss of ethylene (B1197577) oxide (C₂H₄O), is also a possible pathway observed in related structures. core.ac.uk

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 215 | [M]⁺ (Molecular Ion) |

| 199 | [M - NH₂]⁺ |

| 135 | [M - SO₂NH₂]⁺ |

| 80 | [SO₂NH₂]⁺ |

Elemental Analysis (CHN) for Purity and Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis serves as a crucial check for the purity of the synthesized compound and verifies that its empirical formula matches the theoretical composition.

For this compound, with the molecular formula C₈H₉NO₄S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. nih.gov A pure sample of the compound should yield experimental values that are in close agreement (typically within ±0.4%) with these calculated percentages. This technique is often reported in the characterization of novel synthesized benzodioxane derivatives to support their structural elucidation. scielo.br

Table 4: Theoretical Elemental Composition of this compound (C₈H₉NO₄S)

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 44.64 |

| Hydrogen | H | 4.21 |

| Nitrogen | N | 6.51 |

| Sulfur | S | 14.90 |

| Oxygen | O | 29.73 |

Compound Index

Biological Activity Profiling: in Vitro and Preclinical Investigations

Enzyme Inhibitory Potential

Derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide have been investigated as inhibitors of cholinesterase enzymes, which are key targets in the therapeutic management of Alzheimer's disease. juniperpublishers.com Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can help manage the symptoms of Alzheimer's. juniperpublishers.com

In one study, a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides were synthesized and evaluated for their inhibitory potential against AChE. nih.gov The results indicated that some of these molecules exhibited moderate inhibitory activity. nih.gov For example, N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) and N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5d) showed notable inhibition. nih.gov Another series of synthesized N-alkyl/aralkyl-N-(2,3-dihydrobenzo juniperpublishers.comscienceopen.comdioxin-6-yl)-4-methylbenzenesulfonamides also demonstrated moderate to weak inhibitory potential against the AChE enzyme. juniperpublishers.com However, other related compounds, specifically 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, were found to have only weak activity against AChE. researchgate.netscielo.br

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 26.25 ± 0.11 |

| N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 58.13 ± 0.15 |

| Eserine (Standard) | 0.04 ± 0.0001 |

Data sourced from Pak J Pharm Sci, 2019. nih.gov

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. nih.gov Its inhibition is a therapeutic strategy for managing type-2 diabetes by delaying carbohydrate digestion and absorption. scielo.br Several studies have demonstrated that derivatives of the this compound scaffold possess α-glucosidase inhibitory activity. nih.govscielo.br

A series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides showed significant inhibitory activity against yeast α-glucosidase. scielo.br Notably, the derivative 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)-acetamide exhibited more potent inhibition than the standard antidiabetic drug, acarbose. scielo.br The presence of dimethylphenyl moieties on the acetamide (B32628) portion of the molecule was associated with enhanced activity. scielo.br In a different study, N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide also showed moderate inhibition against the α-glucosidase enzyme. nih.gov

Table 2: α-Glucosidase Inhibition by this compound Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)-acetamide | 34.21 ± 0.12 |

| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)-acetamide | 47.23 ± 0.14 |

| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dimethylphenyl)-acetamide | 52.45 ± 0.14 |

| N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 74.52 ± 0.07 |

| N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 83.52 ± 0.08 |

| Acarbose (Standard) | 37.38 ± 0.12 / 38.25 ± 0.12 |

Data sourced from SciELO, 2019 and Pak J Pharm Sci, 2019. nih.govscielo.br

Lipoxygenases (LOX) are enzymes that play a role in inflammatory pathways by catalyzing the oxidation of polyunsaturated fatty acids to produce inflammatory mediators. nih.gov Compounds containing the 1,4-benzodioxane (B1196944) moiety have been associated with a variety of biological activities, including anti-inflammatory effects. scielo.brresearchgate.net Furthermore, the broader class of sulfonamide derivatives has been noted for its potential to inhibit lipoxygenase. scielo.br While the structural components of this compound suggest a potential for anti-inflammatory action via LOX inhibition, specific inhibitory data for its direct derivatives against this enzyme are not extensively detailed in the available literature.

The sulfonamide group (SO₂NH₂) is a well-established chemical feature found in a vast number of potent inhibitors of carbonic anhydrase (CA). juniperpublishers.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov While many benzene (B151609) sulfonamides have been shown to be highly effective CA inhibitors, with some exhibiting potency in the nanomolar range, specific studies detailing the carbonic anhydrase inhibition activity of derivatives based on the this compound scaffold have not been prominently featured in the reviewed research. nih.gov The presence of the sulfonamide moiety within the core structure, however, strongly suggests a potential for this class of compounds to interact with and inhibit carbonic anhydrase enzymes. juniperpublishers.com

Pyruvate kinase M2 (PKM2) is a rate-limiting enzyme in the glycolytic pathway that is highly expressed in cancer cells and plays a role in anabolic metabolism. nih.govnih.gov Unlike inhibition, the activation of PKM2 is a therapeutic strategy being explored to alter the metabolic processes in tumor cells, potentially hindering their proliferation. nih.gov

Derivatives of this compound have been identified as activators of PKM2. nih.gov A prominent example of a PKM2 activator is DASA-58, which incorporates the 2,3-dihydrobenzo[b]dioxin-6-ylsulfonyl moiety as a key part of its structure. nih.gov This demonstrates that the this compound scaffold can be utilized to develop compounds that modulate, rather than inhibit, enzyme activity, representing a significant area of research in cancer metabolism. nih.gov

The antibacterial action of sulfonamides is rooted in their ability to disrupt the bacterial folic acid synthesis pathway, which is essential for bacterial survival. nih.govmsdmanuals.com This pathway involves two key enzymes: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR).

Sulfonamides, including structures based on this compound, act as competitive inhibitors of DHPS. wikipedia.orgnih.gov They are structural analogues of the natural DHPS substrate, para-aminobenzoic acid (PABA), and by blocking this enzyme, they prevent the synthesis of dihydrofolate, thereby halting bacterial growth and replication. nih.govmhmedical.com This mechanism confers a bacteriostatic effect. wikipedia.org

While sulfonamides primarily target DHPS, research has also explored the potential for related compounds to inhibit DHFR, the subsequent enzyme in the pathway. researchgate.net For instance, a study on novel folic acid-sulfonamide conjugates investigated their ability to inhibit DHFR. researchgate.net The findings showed that certain conjugates could effectively inhibit the DHFR enzyme, with activity levels comparable to the standard DHFR inhibitor, trimethoprim. researchgate.net

Table 3: Dihydrofolate Reductase (DHFR) Inhibition by a Folic Acid-Sulfonamide Conjugate

| Compound | % Inhibition |

|---|---|

| Conjugate DS2 | 75.4 ± 0.12 |

| Trimethoprim (Standard) | 74.6 ± 0.09 |

Data sourced from RSC Advances, 2020. researchgate.net

Other Enzyme Targets (e.g., FAK inhibition in related benzodioxane derivatives)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a significant role in tumor progression and metastasis. nih.gov Consequently, FAK has emerged as a promising target for anticancer drug development. Research has shown that derivatives containing the 1,4-benzodioxan moiety exhibit potential as FAK inhibitors. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a 1,4-benzodioxan group were synthesized and evaluated for their FAK inhibitory activity. researchgate.net In these studies, the 1,4-benzodioxine moiety was identified as a crucial component for FAK inhibition. researchgate.net

Molecular docking simulations have been employed to understand the binding interactions of these benzodioxan-containing compounds within the FAK active site. researchgate.net While direct studies on this compound are limited, the documented FAK inhibitory action of its derivatives suggests that this structural framework is of interest in the development of novel FAK inhibitors. researchgate.netnih.gov Further research into sulfonamide-substituted pyrimidine (B1678525) structures has also shown promise in FAK inhibition, with some derivatives demonstrating potent enzymatic and cellular activity. nih.gov

| Compound Class | Key Structural Moiety | Reported Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | 1,4-Benzodioxan | Inhibition of FAK demonstrated, with some compounds showing potent activity against cancer cell lines. | researchgate.net |

| Sulfonamide-Substituted Pyrimidines | Sulfonamide | Derivatives showed significant FAK inhibitory activity and induced apoptosis in pancreatic cancer cells. | nih.gov |

Antimicrobial Research Efficacy

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. researchgate.net Consequently, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacterial pathogens.

Research into N-aryl-2,3-dihydrobenzo researchgate.netnih.govdioxine-6-sulfonamide derivatives has demonstrated notable activity against Gram-positive bacteria. researchgate.net In one study, certain parent sulfonamides exhibited proficient antimicrobial activities against a panel of bacterial species, which would include Gram-positive organisms. researchgate.net The increasing prevalence of antibiotic-resistant strains of Staphylococcus aureus underscores the need for novel antimicrobial agents. nih.govnih.gov While direct data for the parent compound is not available, the activity of its derivatives suggests that the benzodioxane sulfonamide scaffold may be a promising starting point for the development of new agents to combat Gram-positive bacterial infections. researchgate.net

The antimicrobial spectrum of sulfonamide derivatives often extends to Gram-negative bacteria. nih.gov Studies on N-substituted derivatives of N-aryl-2,3-dihydrobenzo researchgate.netnih.govdioxine-6-sulfonamide have shown that some of these compounds exhibit good activity against selected Gram-negative bacterial species. researchgate.net This suggests that modifications to the core structure of this compound could yield compounds with significant efficacy against these challenging pathogens.

| Compound Type | Bacterial Type | Observed Activity | Reference |

|---|---|---|---|

| Parent Sulfonamides (3b) | Gram-Positive and Gram-Negative | Proficient antimicrobial activities. | researchgate.net |

| N-Substituted Derivatives (6a, 7a, 7b, 7c) | Gram-Positive and Gram-Negative | Good activity against the selected panel of bacterial species. | researchgate.net |

Bacterial biofilms, particularly those formed by Staphylococcus aureus, present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. nih.govnih.gov The development of agents that can inhibit biofilm formation or eradicate established biofilms is a critical area of research. While there is a lack of direct studies on the anti-biofilm properties of this compound, the exploration of natural compounds and their synthetic analogues has identified molecules with the ability to block adhesion and biofilm formation in S. aureus. nih.gov Given the antimicrobial activity of its derivatives, the benzodioxane sulfonamide scaffold could be a candidate for future investigations into anti-biofilm applications.

Anti-inflammatory Research Prospects

The 1,4-benzodioxine nucleus is a component of compounds that have been investigated for anti-inflammatory properties. nih.govresearchgate.net A study focused on a series of substituted derivatives containing the 1,4-benzodioxine ring system reported on their in vitro and in vivo anti-inflammatory activity. nih.govresearchgate.net Several of these derivatives demonstrated significant anti-inflammatory effects, with some showing activity comparable or superior to the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govresearchgate.net These findings suggest that the 1,4-benzodioxine scaffold may contribute to anti-inflammatory effects, making this compound and its derivatives worthy of further investigation in this therapeutic area.

Anticancer Research Applications

The sulfonamide moiety is a key feature in a variety of anticancer agents, and its derivatives have been reported to exhibit substantial antitumor activity through diverse mechanisms of action. rug.nlnih.gov Similarly, the 1,4-benzodioxane ring system is found in compounds with cytotoxic effects. researchgate.net

Research into derivatives of this compound has explored their potential as anticancer agents. For example, N-substituted derivatives have been synthesized and screened for their enzyme inhibitory activities, which can be relevant to cancer pathology. scielo.br Furthermore, as mentioned previously, the FAK inhibitory potential of benzodioxane-containing compounds points to a possible mechanism for anticancer activity. researchgate.net Studies on other sulfonamide derivatives have demonstrated their ability to induce apoptosis and inhibit the growth of various cancer cell lines, including those of the breast and cervix. nih.gov The combination of the benzodioxane and sulfonamide motifs in this compound makes it and its derivatives interesting candidates for further exploration in oncology.

| Compound Class | Mechanism/Activity | Cancer Cell Lines | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives with 1,4-Benzodioxan | FAK Inhibition | HEPG2 | researchgate.net |

| N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulphonamide | Cytotoxicity | HeLa, MDA-MB231, MCF-7 | nih.gov |

| 1,4-Dioxane Derivatives | Cytotoxicity | PC-3 (prostate cancer) | researchgate.net |

Exploration of Other Pharmacological Activities (e.g., Antioxidant, Anti-hepatotoxic, Antihypertensive)

Beyond the primary pharmacological applications of this compound and its derivatives, researchers have explored their potential in other therapeutic areas. Preclinical and in vitro investigations have revealed promising antioxidant, anti-hepatotoxic, and antihypertensive activities associated with the 1,4-benzodioxane nucleus, often in combination with a sulfonamide moiety or other functional groups.

Antioxidant Activity

The 1,4-benzodioxane scaffold is a component of various natural and synthetic compounds that exhibit antioxidant properties. The antioxidant potential of these molecules is often attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases.

A study investigating 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives synthesized a series of compounds and evaluated their in vitro antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net Among the synthesized compounds, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine demonstrated moderate antioxidant activity when compared to a standard drug. researchgate.net This suggests that the 1,4-benzodioxane structure contributes to the radical scavenging capacity of these molecules.

In another study, benzodiazepine (B76468) derivatives incorporating a benzodioxole structure were assessed for their antioxidant potential. Two compounds, 7a and 7b, showed moderate antioxidant activity with IC50 values of 39.85 and 79.95 µM, respectively, in the DPPH assay, with Trolox used as a positive control (IC50 7.72 µM). najah.edu The researchers suggested that the benzodiazepine ring, in conjunction with the benzodioxole moiety, likely contributes to the observed antioxidant effects. najah.edu

These findings highlight the potential of the 1,4-benzodioxane ring system as a structural motif for the development of novel antioxidant agents. The ability of these compounds to neutralize free radicals warrants further investigation into their mechanisms of action and potential therapeutic applications in oxidative stress-related conditions.

Anti-hepatotoxic Activity

The 1,4-benzodioxane ring is a key structural feature of silybin, the primary active component of silymarin, which is a well-known anti-hepatotoxic agent extracted from milk thistle seeds. scielo.brnih.gov This has prompted research into synthetic compounds containing the 1,4-benzodioxane moiety for their potential hepatoprotective effects.

In one such study, a series of novel dihydropyrimidinone derivatives linked with a 1,4-benzodioxane moiety were synthesized and evaluated for their anti-hepatotoxic activity in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats. nih.gov The compound 4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one, when administered prior to CCl4 exposure, led to a dose-dependent reduction in elevated biochemical parameters. nih.gov Furthermore, this compound significantly mitigated the oxidative stress and lipid profile alterations induced by CCl4, while also increasing levels of nonprotein thiols and total proteins in liver tissues. nih.gov Histopathological examination of the liver tissue further confirmed the hepatoprotective effects of this 1,4-benzodioxane derivative. nih.gov

The hepatoprotective activity of compounds containing the 1,4-benzodioxane ring system is a significant area of interest, building upon the established efficacy of natural compounds like silybin. scielo.br

Antihypertensive Activity

The 1,4-benzodioxan scaffold has been incorporated into various compounds investigated for their cardiovascular effects, including antihypertensive properties. Additionally, the sulfonamide functional group is present in a number of drugs with antihypertensive and diuretic actions. researchgate.net

Research into 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxy-ethylamino]piperidines revealed that several compounds in this series exhibited antihypertensive activity in spontaneously hypertensive rats. nih.gov Pharmacological evaluation suggested that this activity might be related to a moderate degree of alpha-1 and beta-antagonistic activity, although the alpha-1 antagonism was not considered sufficient to fully account for the blood pressure-lowering effect. nih.gov

The broader class of sulfonamides has been historically significant in the development of antihypertensive therapies. researchgate.net While the direct antihypertensive effect of this compound itself is not extensively detailed in the provided context, the presence of both the 1,4-benzodioxan ring and the sulfonamide group suggests a plausible rationale for investigating such activity.

Interactive Data Table: Pharmacological Activities of 1,4-Benzodioxane Derivatives

| Compound Class | Specific Compound Example | Pharmacological Activity | Key Findings | Reference |

| 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | Antioxidant | Showed moderate antioxidant activity in DPPH assay. | researchgate.net |

| Benzodiazepine derivatives with benzodioxole structure | Compound 7a | Antioxidant | Exhibited moderate antioxidant activity with an IC50 value of 39.85 µM. | najah.edu |

| Benzodiazepine derivatives with benzodioxole structure | Compound 7b | Antioxidant | Exhibited moderate antioxidant activity with an IC50 value of 79.95 µM. | najah.edu |

| Dihydropyrimidinone derivatives with 1,4-benzodioxane | 4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one | Anti-hepatotoxic | Demonstrated dose-dependent hepatoprotective effects in a CCl4-induced rat model. | nih.gov |

| 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxy-ethylamino]piperidines | Not specified | Antihypertensive | Several compounds showed antihypertensive activity in spontaneously hypertensive rats. | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

The biological activity of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide derivatives can be significantly altered by modifying their structure. Research has demonstrated that substitutions on the sulfonamide nitrogen atom lead to a range of biological effects, including antibacterial and enzyme inhibitory activities.

A study involving the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides revealed that these modifications influence both antibacterial and lipoxygenase (LOX) inhibition activities. For instance, the unsubstituted parent compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, showed moderate antibacterial activity. The introduction of a 2-bromoethyl group at the sulfonamide nitrogen resulted in a compound with notable inhibitory potential against various bacterial strains. Conversely, other derivatives in the same series displayed varied and often lower levels of antibacterial efficacy.

In terms of enzyme inhibition, N-(4-chlorobenzyl) and N-(3-phenylpropyl) substituted compounds emerged as the most potent inhibitors of lipoxygenase, albeit with high IC50 values. researchgate.net This suggests that the nature of the substituent on the sulfonamide nitrogen plays a critical role in modulating the biological activity of the parent compound.

Further investigations into a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides demonstrated significant inhibitory activity against α-glucosidase, an enzyme relevant to the management of type 2 diabetes. The potency of these compounds was found to be dependent on the substitution pattern on the N-phenylacetamide moiety. scielo.br For example, derivatives with dimethylphenyl groups showed excellent activity. scielo.br

The Influence of the 1,4-Benzodioxine Ring System on Biological Profile

The 1,4-benzodioxine ring system is a well-established pharmacophore present in numerous biologically active compounds, contributing significantly to their therapeutic profiles. eurekaselect.com This structural motif is associated with a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, and antipsychotic effects. eurekaselect.comresearchgate.net

The conformationally constrained nature of the 1,4-benzodioxine ring system, compared to more flexible structures, can lead to higher selectivity for specific biological targets. researchgate.net The defined spatial arrangement of the atoms in this ring system influences how the molecule fits into the binding sites of enzymes and receptors, thereby dictating its biological response.

Impact of Substitutions on the Sulfonamide Functional Group

The sulfonamide functional group (-SO2NH-) is a cornerstone of medicinal chemistry, featured in a wide range of therapeutic agents. researchgate.net Substitutions on the nitrogen atom of this group in this compound derivatives have a profound impact on their biological activity.

In a series of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, the introduction of various alkyl and aryl halides at the N-position was explored. These modifications were found to influence the compounds' antibacterial and lipoxygenase inhibitory activities. The parent sulfonamide itself showed some activity, which was then modulated by the addition of different substituents.

For example, the synthesis of N-benzylated and N-ethylated derivatives of N-alkyl/aryl sulfonamides of 1,4-benzodioxane-6-amine resulted in compounds that were effective as lipoxygenase inhibitors, while showing limited to no activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This highlights the selectivity that can be achieved through substitution on the sulfonamide nitrogen.

The electronic properties of the substituents also play a role. Electron-withdrawing groups can increase the acidity of the sulfonamide N-H group, which can be crucial for binding to certain biological targets. ijpsonline.com The diverse biological activities observed across different series of these compounds underscore the importance of the sulfonamide functional group as a key site for modification to fine-tune therapeutic effects.

Conformational Analysis and Stereochemical Considerations in Biological Activity

The three-dimensional structure of this compound derivatives is a critical determinant of their biological activity. Conformational analysis provides insights into the preferred spatial arrangement of the molecule, which in turn affects its interaction with biological macromolecules.

X-ray crystallography studies of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide have revealed specific conformational features. nih.gov The dihydrodioxine ring adopts a half-chair conformation. nih.gov This non-planar structure is a key characteristic of the 1,4-benzodioxine moiety.

Computational and in Silico Approaches in Chemical Biology Research

Molecular Docking Simulations for Prediction of Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial for understanding the structural basis of molecular recognition. For derivatives of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide, docking simulations have been instrumental in exploring their inhibitory potential against various enzymes.

Research has shown that N-substituted derivatives of this scaffold have been computationally docked against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). researchgate.net These studies aim to correlate the computational findings with in vitro enzyme inhibition assays. researchgate.net The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and key amino acid residues in the enzyme's active site.

For instance, in studies involving AChE, the sulfonamide moiety and the benzodioxane ring are often observed to form critical contacts within the binding pocket. researchgate.net The interaction between the inhibitors and the target enzymes can be computationally observed, which often correlates with the experimental results. researchgate.net Similarly, when docked against lipoxygenase, specific derivatives have shown favorable binding energies, suggesting a decent affinity for the enzyme's binding cavity. researchgate.net

| Target Enzyme | Potential Therapeutic Area | Key Interactions Observed |

|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Hydrogen bonding, Hydrophobic interactions |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Interactions with catalytic triad (B1167595) residues |

| Lipoxygenase (LOX) | Inflammation | Coordination with iron in the active site, Hydrophobic interactions |

Predictive Modeling using Quantitative Structure-Activity Relationship (QSAR) Paradigms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While extensive QSAR studies specifically focused on this compound are not widely documented, the broader class of sulfonamides has been extensively analyzed using this approach. nih.govmedwinpublishers.com

A typical QSAR study on sulfonamide derivatives involves calculating a range of molecular descriptors (e.g., topological, electronic, steric) for a series of compounds with known biological activities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, unsynthesized compounds. nih.gov For sulfa drugs, QSAR models have been developed to predict their inhibitory activity against targets like dihydropteroate (B1496061) synthetase (DHPS). nih.gov Such models have highlighted the importance of steric and electrostatic fields in determining the binding affinity. nih.gov

The development of a specific QSAR model for this compound derivatives would require a dataset of analogues with experimentally measured activity against a particular target. This model could then guide the synthesis of new derivatives by predicting which structural modifications are likely to enhance biological activity.

Virtual Screening and Rational Design of Novel Compound Libraries

The 2,3-Dihydro-1,4-benzodioxine scaffold is a valuable starting point for the rational design of new bioactive molecules. eurekaselect.com Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target.

In one notable example, a high-throughput virtual screening (HTVS) of a commercial small molecule library led to the identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a structurally related compound, as a potent inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a key anticancer drug target. nih.gov This success demonstrates the utility of the benzodioxine core in scaffold-based drug design.

Following this principle, the this compound structure can be used as a core scaffold to generate novel compound libraries. This is achieved by computationally adding a diverse range of chemical substituents at various positions on the scaffold. These virtual libraries, which can contain thousands or even millions of compounds, are then docked into the active site of a target protein. The top-scoring compounds, predicted to have the highest binding affinity, are then prioritized for chemical synthesis and biological evaluation. This rational design approach significantly streamlines the drug discovery process, saving time and resources compared to traditional high-throughput screening.

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can become a drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction tools are widely used to evaluate the drug-likeness of compounds.

For sulfonamide derivatives, computational tools are frequently employed to predict key pharmacokinetic parameters. scirp.org These predictions often include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are calculated to estimate oral bioavailability. scirp.org

Distribution: The ability to cross the blood-brain barrier (BBB) is a critical prediction for compounds targeting the central nervous system. scirp.org

Metabolism: Predictions on which cytochrome P450 (CYP) enzymes a compound might inhibit are important for assessing potential drug-drug interactions.

Toxicity: In silico models can predict potential liabilities such as mutagenicity (Ames test), carcinogenicity, and cytotoxicity. rsc.orgresearchgate.net

Computational analyses of various sulfonamides have shown that they can possess good ADME profiles, including favorable intestinal absorption and a lack of toxicity. scirp.org The parent compound, this compound, has computed properties available in public databases that can serve as a baseline for assessing its derivatives. nih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 215.23 g/mol | Adheres to Lipinski's rule of five (<500) |

| XLogP3 | 0.1 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's rule of five (≤5) |

| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's rule of five (≤10) |

| Topological Polar Surface Area (TPSA) | 87 Ų | Suggests good oral bioavailability (<140 Ų) |

Data sourced from PubChem CID 2769942. nih.gov

These in silico predictions are invaluable for guiding the optimization of lead compounds, allowing chemists to modify the structure to improve its ADME profile while maintaining or enhancing its biological activity.

Emerging Research Directions and Future Translational Potential

Identification and Validation of Novel Therapeutic Avenues

The versatility of the 2,3-dihydro-1,4-benzodioxine ring system is evident in the diverse range of therapeutic areas where its derivatives have shown promise. eurekaselect.com Research has identified and is actively validating several novel therapeutic avenues for analogues of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide.

Initially recognized for their cardiovascular applications as antihypertensive agents, the therapeutic landscape of these compounds has expanded significantly. eurekaselect.com Analogues are now being investigated for their potential in treating central nervous system disorders, including schizophrenia and nervous breakdowns. eurekaselect.com Furthermore, their role as inhibitors of 5-lipoxygenase suggests applications in inflammatory diseases such as asthma and arthritis. eurekaselect.com

More recent research has pinpointed specific molecular targets, leading to the exploration of new therapeutic indications. For instance, novel sulfonamides incorporating the benzodioxane moiety have been synthesized and evaluated as inhibitors of α-glucosidase and acetylcholinesterase (AChE), suggesting their potential in the management of type 2 diabetes mellitus and Alzheimer's disease, respectively. scielo.brscielo.br In one study, a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized, with several compounds exhibiting significant inhibitory activity against α-glucosidase. scielo.br

In the field of oncology, derivatives of 2,3-dihydro-1,4-benzodioxine have emerged as promising anticancer agents. Specifically, 2,3-dihydrobenzo[b] scielo.brgoogle.comdioxine-5-carboxamide was identified as a lead compound for the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, a critical target in cancer therapy. nih.gov Further optimization of this scaffold has led to the identification of potent PARP1 inhibitors with potential for future anticancer drug development. nih.gov

Strategies for Optimizing Potency, Selectivity, and Efficacy of Analogues

The journey from a hit compound to a viable drug candidate necessitates rigorous optimization of its pharmacological properties. Researchers have employed various strategies to enhance the potency, selectivity, and efficacy of this compound analogues.

A primary strategy involves analogue synthesis and the establishment of Structure-Activity Relationships (SAR) . By systematically modifying the substituents on the 2,3-dihydro-1,4-benzodioxine core and the sulfonamide group, researchers can identify key structural features that govern biological activity. For example, in the development of α-glucosidase inhibitors, the substitution pattern on the N-phenylacetamide moiety was found to significantly influence the inhibitory potency. scielo.br Specifically, molecules with 2,3-dimethylphenyl and 3,4-dimethylphenyl groups demonstrated notable activity. scielo.br

Scaffold hopping is another powerful technique used to discover novel analogues with improved properties. This approach involves replacing the core scaffold of a known active compound with a structurally different moiety while retaining the key pharmacophoric features. This strategy was successfully employed in the optimization of PARP1 inhibitors, where the initial 2,3-dihydro-1,4-benzodioxine-5-carboxamide lead was modified to generate more potent compounds. nih.gov

Bioisosteric replacement offers a rational approach to fine-tuning the physicochemical and pharmacological properties of a lead compound. This involves substituting an atom or a group of atoms with another that has similar physical and chemical properties. The replacement of the benzene (B151609) ring with a pyridine ring in 2-substituted-2,3-dihydro-1,4-benzodioxin derivatives has yielded compounds with diverse biological activities in areas such as central nervous system and cardiovascular diseases. eurekaselect.com

Furthermore, the synthesis of enantiomerically pure compounds is crucial, as different stereoisomers can exhibit distinct pharmacological profiles. The development of synthetic strategies to obtain pure enantiomers of molecules containing the benzo-1,4-dioxane skeleton is an active area of research. mdpi.com

Exploration of Polypharmacology and Multi-target Drug Design Principles

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Consequently, drugs that can modulate multiple targets simultaneously, a concept known as polypharmacology, can offer enhanced therapeutic efficacy. nih.gov The this compound scaffold, with its structural versatility, is well-suited for the design of multi-target agents. nih.gov

Recent studies have provided evidence for the multi-target potential of this class of compounds. For instance, the synthesis of analogues of a potent and highly selective dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase inhibitor highlights a dual-target approach. mdpi.com This suggests the possibility of developing single molecules that can address different aspects of a disease, such as the simultaneous treatment of diabetes and its complications.

The inherent ability of the sulfonamide moiety to bind to various enzymes and receptors further supports the exploration of polypharmacology. nih.gov By strategically combining the 2,3-dihydro-1,4-benzodioxine core with a sulfonamide group and other pharmacophores, it is feasible to design molecules with tailored multi-target profiles. This approach could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance. frontiersin.org

Future Prospects for this compound Analogues as Lead Compounds

The diverse biological activities and the successful optimization of several analogues have positioned the this compound scaffold as a valuable starting point for the development of new lead compounds. The identification of potent and selective inhibitors of key therapeutic targets such as PARP1 and α-glucosidase underscores the significant translational potential of this chemical class. scielo.brnih.gov

The future prospects for these analogues are promising for several reasons:

Therapeutic Versatility : The ability to target a wide range of biological systems, from enzymes to receptors, opens up possibilities for treating a multitude of diseases. eurekaselect.com

Chemical Tractability : The synthesis of the 2,3-dihydro-1,4-benzodioxine core and its derivatives is well-established, allowing for the generation of diverse chemical libraries for screening and optimization. scielo.brnih.gov

Proven Lead Compounds : Several analogues have already been identified as promising lead compounds in preclinical studies, providing a solid foundation for further development. nih.gov For example, a modestly potent PARP1 inhibitor derived from the 2,3-dihydrobenzo[b] scielo.brgoogle.comdioxine-5-carboxamide scaffold exhibited high potential for future anticancer drug development. nih.gov

Potential for Multi-target Therapies : The suitability of the scaffold for multi-target drug design aligns with the current trend in drug discovery for complex diseases. nih.gov

Continued exploration of this chemical space, aided by computational modeling and high-throughput screening, is expected to uncover new lead compounds with enhanced therapeutic profiles.

Academic Contributions to the Patent Landscape and Intellectual Property in this Chemical Space

The development of novel therapeutic agents is intrinsically linked to the protection of intellectual property through patents. Academic research plays a crucial role in laying the scientific groundwork that underpins these patents. While many patents for benzodioxane derivatives are held by pharmaceutical companies, the foundational research often originates from academic laboratories. google.comgoogle.com

Academic institutions contribute to the patent landscape in several ways:

Discovery of Novel Scaffolds and Analogues : University-led research is often at the forefront of synthesizing and characterizing novel chemical entities, including new derivatives of this compound. scielo.brscielo.br

Identification of New Biological Targets : Academic studies are instrumental in identifying and validating new therapeutic targets for these compounds, thereby expanding their potential applications and creating new patenting opportunities. scielo.brnih.gov

Elucidation of Mechanisms of Action : In-depth mechanistic studies conducted in academic settings provide a deeper understanding of how these compounds exert their biological effects, which can be crucial for patent claims.

For example, the detailed investigation of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors by academic researchers provides the essential data that could support a patent application for their use in treating diabetes and Alzheimer's disease. scielo.briaea.org While a direct search for academic-held patents for this specific compound is complex, the publication of such detailed studies in peer-reviewed journals signifies a significant academic contribution to the intellectual property landscape by establishing prior art and demonstrating the novelty and utility of the compounds.

Collaboration between academia and industry is often key to translating these discoveries into patented and clinically available therapies. Academic research provides the innovative spark, while industry provides the resources for development and commercialization, leading to a robust patent portfolio that protects the novel therapeutic agents derived from the this compound chemical space.

Q & A

Q. How do these derivatives compare to other sulfonamide-based enzyme inhibitors?

- Methodological Answer:

- Comparative assays : Test against known inhibitors (e.g., celecoxib for COX-2) under identical conditions.

- Selectivity profiling : Screen against enzyme panels (e.g., serine hydrolases) to identify off-target effects .

Critical Challenges and Future Directions

- Synthetic Complexity : Multi-step routes require optimization for scalability (e.g., continuous flow reactors) .

- Data Gaps : Limited in vivo pharmacokinetic data necessitate rodent studies for ADME profiling .

- Mechanistic Ambiguities : Cryo-EM or X-ray crystallography of inhibitor-enzyme complexes could resolve binding ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.